4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-Chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring multiple heterocyclic rings, including thiazole and thiadiazole. This compound is of interest due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of enzymes, receptors, and biochemical pathways, suggesting that our compound of interest may have a similar range of targets.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of biochemical pathways related to these effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.
Result of Action
Given the diverse biological activities of thiazole derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the thiadiazole and benzamide moieties. Key reagents and conditions include:
Thiazole derivatives as starting materials.
Oxidation and substitution reactions to introduce the necessary functional groups.
Use of chlorinating agents to introduce the chlorine atom.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves:
Large-scale reactions using reactors designed for precise temperature and pressure control.
Purification steps to ensure the final product is free from impurities.
Quality control measures to maintain consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of thiazole to its oxidized form.
Reduction: Reduction of certain functional groups.
Substitution: Replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Substituting agents like halides or alkylating agents.
Major Products Formed:
Oxidized thiazole derivatives.
Reduced forms of the compound.
Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new drugs and biologically active agents.
Comparison with Similar Compounds
Thiazole derivatives
Thiadiazole derivatives
Benzamide derivatives
Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S3/c15-9-3-1-8(2-4-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAKUZJOGYYDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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